molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1

6-Methoxyquinazoline-2,4-diol

Cat. No.: B1336656
CAS No.: 32618-84-1
M. Wt: 192.17 g/mol
InChI Key: KAYIYDVQBAPJIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Methoxyquinazoline-2,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-nitroaniline with formic acid and acetic anhydride, followed by reduction with iron powder and hydrochloric acid. The reaction conditions typically include heating and stirring to facilitate the formation of the desired product.

Industrial production methods for this compound are not well-documented, as it is mainly used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

6-Methoxyquinazoline-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxyquinazoline-2,4-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Quinazoline derivatives have shown potential as anticancer, antibacterial, and antiviral agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Methoxyquinazoline-2,4-diol can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. Some similar compounds include:

    Quinazoline: A basic structure with diverse biological activities.

    Quinazolinone: Known for its anticancer and antibacterial properties.

    2-Methylquinazoline: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIYDVQBAPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438178
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32618-84-1
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.40 g, 90.0 mmol) was heated to 200° C. for 1 hour. The mixture was cooled to room temperature and diluted with H2O (50 mL), the mixture was filtered off and the precipitate was washed with H2O (10 mL), dried in vacuo to give the product (5.10 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2-Amino-5-methoxybenzoic acid (13.0 g, 77.8 mmol, 1.0 eq.) was suspended in water (200 mL) and glacial acetic acid (5.2 mL) at 35° C. A freshly prepared solution of potassium cyanate (8.21 g, 101.4 mmol, 1.3 eq.) in water (86 mL) was added dropwise to the stirred mixture. After 4 h, NaOH (104.0 g, 2600 mL, 33.4 eq.) was added in portions, keeping the reaction temperature below 40° C. A clear solution was obtained momentarily before a precipitate formed. After cooling, the precipitate was filtered off and dissolved in hot water which was acidified to pH 5. The precipitate was collected and washed with water, dried by lyophilization to afford 9.63 g of 6-methoxyquinazoline-2,4(1H, 3H)-dione as a white solid (65%). LCMS m/z=193.1 (M+1) (Method B) (retention time=1.22 min). 1H NMR (400 MHz, DMSO-d6): δ 11.26 (s, 1H), 11.01 (s, 1H), 7.31-7.25 (m, 2H), 7.10 (d, 1H, J=8.8 Hz), 3.77 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
8.21 g
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
2600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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